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Compound of Interest

Compound Name: Enerisant hydrochloride

Cat. No.: B12375647 Get Quote

Technical Support Center: Enerisant
Hydrochloride
This technical support center provides researchers, scientists, and drug development

professionals with guidance on the potential off-target effects of Enerisant hydrochloride
(also known as TS-091). The information is presented in a question-and-answer format to

directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Enerisant hydrochloride?

Enerisant hydrochloride is a potent and highly selective histamine H3 receptor (H3R)

antagonist and inverse agonist.[1][2][3] The H3R is a presynaptic autoreceptor in the central

nervous system that normally inhibits the release of histamine and other neurotransmitters.[4]

[5] By blocking this receptor, Enerisant increases the release of histamine, as well as other

neurotransmitters like dopamine and acetylcholine, which is thought to mediate its wake-

promoting and pro-cognitive effects.[2]

Q2: How selective is Enerisant for the H3 receptor?

In vitro studies have demonstrated that Enerisant is highly selective for the H3 receptor. It has

over 3,000-fold greater selectivity for the H3 receptor compared to other histamine receptor
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subtypes (H1, H2, and H4).[6] Furthermore, it has been shown to have negligible affinity for the

σ1 receptor, a known off-target for other H3R antagonists like pitolisant.[6]

Q3: Has Enerisant been screened against a broader panel of off-targets?

Yes, Enerisant has been profiled against a wide range of other potential targets. One study

reported that Enerisant displayed negligible binding affinities for a panel of 66 other receptors,

transporters, and ion channels at concentrations up to 10 µM.[1] This indicates a low likelihood

of direct off-target effects mediated by these major protein families at therapeutically relevant

concentrations.

Troubleshooting Guide
Issue 1: I'm observing an unexpected phenotype in my in vivo model that doesn't seem to be

related to H3R antagonism. Could this be an off-target effect?

While Enerisant is highly selective, it's important to consider all possibilities.

On-Target, Downstream Effects: First, consider if the observed phenotype could be a

downstream consequence of H3R antagonism. The increased release of histamine,

dopamine, and acetylcholine can have widespread effects throughout the central nervous

system.[2][5] For example, adverse events like insomnia, headache, and nausea reported in

clinical trials are considered to be related to the on-target wake-promoting effects of the drug.

[6][7][8]

Transporter Interactions: Enerisant has been shown to inhibit the organic cation transporter 2

(OCT2), multidrug and toxin extrusion protein 1 (MATE1), and MATE2-K.[9] If your

experimental system or animal model has specific sensitivities related to these transporters,

this could be a source of the unexpected phenotype. These transporters are involved in the

disposition of various endogenous compounds and xenobiotics.

Pharmacokinetics: Enerisant is minimally metabolized in humans, with a large fraction

excreted unchanged in the urine.[6][7] This reduces the likelihood of off-target effects from

active metabolites. However, inter-individual variabilities in efficacy and safety have been

noted, suggesting that tailored dosage adjustments may be necessary.[7]
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Issue 2: My in vitro assay is showing unexpected results. How can I confirm it's not due to an

off-target interaction of Enerisant?

Consult Off-Target Panel Data: Refer to the summary table below. If your assay involves any

of the targets where Enerisant has known interactions (OCT2, MATE1, MATE2-K), you may

need to use appropriate controls to isolate the effect.

Dose-Response Curve: Generate a full dose-response curve for the observed effect. If the

EC50/IC50 for the unexpected effect is significantly higher than the reported IC50 for H3R

(2.89 nM for human H3R), it is more likely to be an off-target effect that may only be relevant

at supra-physiological concentrations.[3]

Use a Structurally Unrelated H3R Antagonist: As a control, test a structurally different H3R

antagonist with a distinct off-target profile. If the unexpected effect is not replicated, it is more

likely to be a specific off-target effect of Enerisant.

Data Presentation
Table 1: Summary of Enerisant Hydrochloride Selectivity and Off-Target Interactions
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Target Class Specific Target Finding

Primary Target
Histamine H3 Receptor

(human)
IC50: 2.89 nM[3]

Histamine Receptors H1, H2, H4 Negligible binding[1]

Other Receptors Sigma-1 (σ1) No affinity[6]

Broad Screening Panel
66 Receptors, Transporters,

Ion Channels

Negligible affinities at 1-10

µM[1]

Drug Transporters
Organic Cation Transporter 2

(OCT2)
Inhibition observed[9]

Multidrug and Toxin Extrusion

Protein 1 (MATE1)
Inhibition observed[9]

Multidrug and Toxin Extrusion

Protein 2-K (MATE2-K)
Inhibition observed[9]

CYP Enzymes
CYP1A2, 2A6, 2B6, 2C8, 2C9,

2C19, 2D6, 2E1, 3A4
No inhibition or induction[9]

Experimental Protocols
Key Experiment: Radioligand Binding Assay for Off-Target Receptor Screening

This protocol is a representative example of how off-target binding affinity is assessed.

Objective: To determine the binding affinity of Enerisant hydrochloride for a panel of off-

target receptors.

Materials:

Cell membranes prepared from cell lines stably expressing the receptor of interest.

Specific radioligand for each receptor (e.g., [³H]-Prazosin for α1-adrenergic receptor).

Enerisant hydrochloride stock solution.
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Assay buffer (specific to each receptor).

96-well filter plates.

Scintillation fluid and microplate scintillation counter.

Methodology:

1. Prepare serial dilutions of Enerisant hydrochloride in the assay buffer.

2. In a 96-well plate, combine the cell membranes, the specific radioligand at a concentration

near its Kd, and either buffer (for total binding), a saturating concentration of a known

unlabeled ligand (for non-specific binding), or the various concentrations of Enerisant.

3. Incubate the plates at a specified temperature and duration to allow binding to reach

equilibrium.

4. Terminate the binding reaction by rapid filtration through the filter plates, followed by

washing with ice-cold wash buffer to separate bound from free radioligand.

5. Allow the filters to dry, then add scintillation fluid to each well.

6. Quantify the radioactivity in each well using a microplate scintillation counter.

Data Analysis:

1. Calculate specific binding by subtracting non-specific binding from total binding.

2. Plot the percentage of specific binding against the logarithm of the Enerisant

concentration.

3. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the

concentration of Enerisant that inhibits 50% of the specific radioligand binding.

4. The Ki (inhibition constant) can be calculated from the IC50 using the Cheng-Prusoff

equation.
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Caption: On-target signaling pathway of Enerisant hydrochloride.
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Caption: Troubleshooting workflow for unexpected experimental results.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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